![molecular formula C9H10ClF6NO B5974237 7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5974237.png)
7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
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Overview
Description
7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane (CTMP) is a synthetic compound that belongs to the class of psychoactive substances. This compound is a derivative of the bicyclic structure of azetidine and piperidine. CTMP has been widely studied for its potential therapeutic applications in various neurological disorders due to its unique mechanism of action.
Scientific Research Applications
7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been widely studied for its potential therapeutic applications in various neurological disorders, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and Alzheimer's disease. It has been shown to improve cognitive function and memory retention in animal models. 7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has also been studied for its potential use as a cognitive enhancer and a performance-enhancing drug.
Mechanism of Action
7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane acts as a potent inhibitor of the dopamine and norepinephrine transporters, leading to an increase in the levels of these neurotransmitters in the brain. This results in improved cognitive function and memory retention. 7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has also been shown to increase the release of acetylcholine in the brain, which is important for learning and memory.
Biochemical and Physiological Effects
7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can be dangerous in high doses. 7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has also been shown to increase body temperature and decrease appetite.
Advantages and Limitations for Lab Experiments
7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is a potent and selective inhibitor of the dopamine and norepinephrine transporters, making it a valuable tool for studying the role of these neurotransmitters in the brain. However, 7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has a short half-life, which can make it difficult to use in experiments that require long-term exposure to the compound.
Future Directions
There are several future directions for research on 7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane. One area of interest is the potential use of 7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane as a cognitive enhancer and a performance-enhancing drug. Another area of interest is the potential therapeutic applications of 7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane in neurological disorders, including ADHD, narcolepsy, and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of 7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane on the brain and the body.
Synthesis Methods
7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane can be synthesized through the reaction of 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-7-ene with methoxychlor in the presence of a catalyst. The resulting product is then purified through a series of chemical processes to obtain the pure compound.
properties
IUPAC Name |
7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF6NO/c1-18-4-2-3-5(10)6(4)17-7(3,8(11,12)13)9(14,15)16/h3-6,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQWOGYWJGJJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C(C1NC2(C(F)(F)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane |
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